

Synthesis of 5-Methyl-2-nitroanisole: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-nitroanisole

Cat. No.: B1347119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of **5-Methyl-2-nitroanisole**, a valuable intermediate in organic synthesis. The primary method detailed is the Williamson ether synthesis, a robust and widely used reaction for the preparation of ethers. This protocol involves the methylation of 4-methyl-2-nitrophenol.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of **5-Methyl-2-nitroanisole**.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)	Key Characteristics
4-Methyl-2-nitrophenol	C ₇ H ₇ NO ₃	153.14	36.5	-	Starting material.
Sodium Hydroxide	NaOH	40.00	318	1388	Base for deprotonation
Dimethyl Sulfate	(CH ₃) ₂ SO ₄	126.13	-32	188 (decomposes)	Methylating agent (Caution: Toxic).
5-Methyl-2-nitroanisole	C ₈ H ₉ NO ₃	167.16	58-60[1]	265-267[1]	Final product, colorless to slightly yellow solid.[1]

Experimental Protocol: Williamson Ether Synthesis of 5-Methyl-2-nitroanisole

This protocol is adapted from a similar procedure for the synthesis of an isomeric compound and is based on the well-established Williamson ether synthesis.

Materials:

- 4-Methyl-2-nitrophenol
- Sodium hydroxide (NaOH)
- Dimethyl sulfate ((CH₃)₂SO₄)
- Dichloromethane (CH₂Cl₂)
- Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

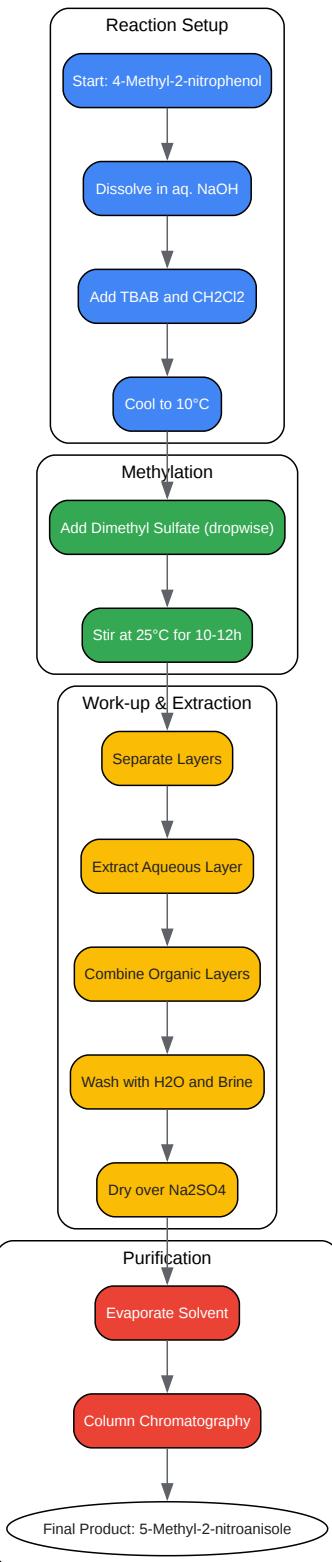
- Water (H₂O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Petroleum ether
- Ethyl acetate

Equipment:

- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Condenser
- Separatory funnel
- Rotary evaporator
- Chromatography column
- Standard laboratory glassware

Procedure:

- Formation of the Sodium Phenoxide:
 - In a round-bottom flask, dissolve 4-methyl-2-nitrophenol (1.0 equivalent) in a solution of sodium hydroxide (1.5 equivalents) in water (10 volumes relative to the starting phenol).
 - Stir the mixture at room temperature until the phenol has completely dissolved, forming the sodium salt.
- Addition of Phase Transfer Catalyst and Solvent:


- To the aqueous solution of the sodium phenoxide, add tetrabutylammonium bromide (0.05 equivalents) and dichloromethane (10 volumes relative to the starting phenol).
- Cool the resulting biphasic mixture to 10°C in an ice bath with vigorous stirring.
- Methylation Reaction:
 - Slowly add dimethyl sulfate (1.2 equivalents) to the reaction mixture dropwise using a dropping funnel, ensuring the temperature is maintained at or below 25°C.
 - After the addition is complete, allow the reaction mixture to stir at 25°C for 10-12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Extraction:
 - Once the reaction is complete, transfer the mixture to a separatory funnel.
 - Separate the organic layer (dichloromethane).
 - Extract the aqueous layer with dichloromethane.
 - Combine all the organic extracts.
 - Wash the combined organic layer sequentially with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter off the drying agent and remove the solvent (dichloromethane) by rotary evaporation to obtain the crude product.
 - The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 20% ethyl acetate in petroleum ether) as the eluent to yield pure **5-Methyl-2-nitroanisole** as a yellow oil which solidifies upon standing.

Expected Yield:

A yield of approximately 90% can be expected for this type of reaction.

Experimental Workflow Diagram

Experimental Workflow for 5-Methyl-2-nitroanisole Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Methyl-2-nitroanisole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [Synthesis of 5-Methyl-2-nitroanisole: A Detailed Experimental Protocol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1347119#detailed-experimental-protocol-for-5-methyl-2-nitroanisole-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com